molecular formula C6H14N2 B14714934 2-Ethylhexahydropyrimidine CAS No. 22385-49-5

2-Ethylhexahydropyrimidine

Cat. No.: B14714934
CAS No.: 22385-49-5
M. Wt: 114.19 g/mol
InChI Key: MMLSDOPMFZSMLV-UHFFFAOYSA-N
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Description

Significance of Hexahydropyrimidines within Heterocyclic Chemistry

The significance of hexahydropyrimidines stems from their three-dimensional structure and the presence of two nitrogen atoms in a six-membered ring. This arrangement allows for a wide range of chemical modifications and makes them attractive scaffolds for the synthesis of diverse and complex molecules. ukm.my Derivatives of hexahydropyrimidine (B1621009) have been investigated for a variety of biological activities. ukm.myacs.org The saturated nature of the ring provides conformational flexibility, which can be crucial for biological receptor binding.

Structural Classification and Nomenclature within the Pyrimidine (B1678525) Family

Pyrimidines are a class of heterocyclic aromatic compounds containing a six-membered ring with two nitrogen atoms at positions 1 and 3. wikipedia.org Hexahydropyrimidines are the fully saturated analogues of pyrimidines, meaning the ring contains no double bonds. The nomenclature of pyrimidines can be complex due to tautomerism in substituted derivatives. wikipedia.org For hexahydropyrimidines, the naming convention follows standard IUPAC rules for saturated heterocycles. The compound "2-Ethylhexahydropyrimidine" indicates a hexahydropyrimidine ring with an ethyl group attached to the carbon atom at the 2-position, which is situated between the two nitrogen atoms. Another name for the parent ring system is 1,3-diazinane. wikipedia.org

Table 1: Classification of Pyrimidine-based Structures

ClassRing StructureSaturationKey Features
PyrimidineAromaticUnsaturatedPlanar, aromatic ring system.
DihydropyrimidineNon-aromaticPartially SaturatedContains one double bond in the ring.
Tetrahydropyrimidine (B8763341)Non-aromaticPartially SaturatedContains two double bonds in the ring.
Hexahydropyrimidine Non-aromaticFully Saturated Flexible, non-planar ring.

Historical Context of Hexahydropyrimidine Research

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

22385-49-5

Molecular Formula

C6H14N2

Molecular Weight

114.19 g/mol

IUPAC Name

2-ethyl-1,3-diazinane

InChI

InChI=1S/C6H14N2/c1-2-6-7-4-3-5-8-6/h6-8H,2-5H2,1H3

InChI Key

MMLSDOPMFZSMLV-UHFFFAOYSA-N

Canonical SMILES

CCC1NCCCN1

Origin of Product

United States

Synthetic Methodologies for 2 Ethylhexahydropyrimidine and Analogs

Condensation Reactions in Hexahydropyrimidine (B1621009) Synthesis

Condensation reactions form the cornerstone of hexahydropyrimidine synthesis, providing a direct and versatile route to this heterocyclic scaffold. These reactions typically involve the formation of new carbon-nitrogen bonds through the reaction of an amine with a carbonyl compound, leading to the cyclization that defines the pyrimidine (B1678525) ring.

Aldehyde-Mediated Condensation Pathways

The reaction between aldehydes and diamines is a fundamental method for constructing the hexahydropyrimidine ring. For instance, the reaction of spermidine (B129725) with one equivalent of ethanal (acetaldehyde) yields 1-(4′-aminobutyl)-2-methylhexahydropyrimidine. rsc.org If two equivalents of ethanal are used, the product is 1-[4′-(N-ethylidene)aminobutyl]-2-methylhexahydropyrimidine. rsc.org These reactions highlight how the stoichiometry of the reactants can be controlled to achieve different substitution patterns on the hexahydropyrimidine core.

The general principle involves the nucleophilic attack of the amine groups of a 1,3-diamine on the carbonyl carbon of an aldehyde, followed by cyclization and dehydration to form the saturated heterocyclic ring. researchgate.net This approach is not limited to simple aldehydes; a variety of aldehydes can be employed to introduce different substituents at the 2-position of the hexahydropyrimidine ring.

A notable example is the cyclocondensation of propane-1,3-diamine with a mixture of (1H-1,2,4-triazol-1-yl)methanol and formaldehyde (B43269) to produce 1,3-bis((1H-1,2,4-triazol-1-yl)methyl)hexahydropyrimidine. researchgate.net This demonstrates the versatility of aldehyde-mediated condensation in creating complex and functionally diverse hexahydropyrimidine derivatives.

Condensation with 1,3-Propanediamines and Substituted Derivatives

The choice of the diamine component is crucial in determining the final structure of the hexahydropyrimidine. 1,3-Propanediamine is a common starting material, possessing two primary amine groups that readily react with carbonyl compounds. researchgate.net The use of substituted 1,3-propanediamines allows for the introduction of various functionalities onto the pyrimidine ring.

The Biginelli reaction, a well-known multicomponent reaction, is a powerful tool for synthesizing tetrahydropyrimidine (B8763341) derivatives. nih.gov This reaction typically involves the condensation of an aldehyde, a β-dicarbonyl compound, and a urea (B33335) or thiourea. While this method primarily yields tetrahydropyrimidines, it showcases the utility of multicomponent strategies in efficiently building pyrimidine-based structures. nih.govresearchgate.net

Oxidation Reactions for Hexahydropyrimidine Core Construction

While condensation reactions are the primary method for synthesizing the hexahydropyrimidine core, oxidation reactions can play a role in the synthesis of related unsaturated pyrimidine derivatives, which can then potentially be reduced to their saturated counterparts. For instance, the synthesis of pyrimidine derivatives can involve an oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol. organic-chemistry.org Another approach involves a copper-catalyzed [3 + 3] annulation of amidines with saturated ketones, which proceeds through a cascade of oxidative dehydrogenation, annulation, and oxidative aromatization to form pyrimidines. organic-chemistry.org Although these methods yield aromatic pyrimidines, they illustrate the principle of using oxidation to construct the pyrimidine ring system, which could be a precursor to hexahydropyrimidines through subsequent reduction steps.

Catalyzed Synthesis Routes for Substituted Tetrahydropyrimidine Derivatives

To improve the efficiency, selectivity, and environmental friendliness of pyrimidine synthesis, various catalytic methods have been developed. These catalysts can facilitate the condensation reactions, often allowing for milder reaction conditions and higher yields.

Heterogeneous Catalysis (e.g., Montmorillonite K-10, KSF Clays, Nano-SiO2)

Heterogeneous catalysts are advantageous due to their ease of separation from the reaction mixture and potential for reusability. rsc.org Materials like Montmorillonite K-10, KSF clays, and nano-SiO2 have been explored for their catalytic activity in organic synthesis. For example, nano-zirconium dioxide has been used to catalyze the Biginelli reaction for the synthesis of dihydropyrimidinones. mdpi.com These solid acid catalysts can promote the condensation and cyclization steps involved in the formation of the pyrimidine ring. nih.gov The use of such catalysts can lead to cleaner reactions with reduced waste generation. rsc.org

Metal-Free One-Pot Methodologies

Metal-free synthesis is a growing area of interest in green chemistry. One-pot reactions, where multiple reaction steps are carried out in a single reaction vessel, offer significant advantages in terms of efficiency and resource utilization. nih.gov Catalyst-free multicomponent reactions for the synthesis of multisubstituted tetrahydropyrimidines have been developed, proceeding smoothly in good to excellent yields with short reaction times and simple workup procedures. nih.gov Ultrasound-assisted synthesis has also emerged as a catalyst-free, green method for preparing tetrahydropyrimidine derivatives via the Biginelli condensation, offering high yields in a short amount of time. researchgate.net

Synthetic ApproachReactantsProduct TypeKey Features
Aldehyde-Mediated Condensation Aldehyde, 1,3-DiamineHexahydropyrimidineFundamental and versatile method. rsc.orgresearchgate.net
Biginelli Reaction Aldehyde, β-Dicarbonyl, Urea/ThioureaTetrahydropyrimidineMulticomponent reaction for efficient synthesis. nih.govresearchgate.net
Heterogeneous Catalysis VariousTetrahydropyrimidineUse of solid catalysts for easier separation and reusability. rsc.orgmdpi.com
Metal-Free One-Pot Synthesis VariousTetrahydropyrimidineEnvironmentally friendly, efficient, and often catalyst-free. nih.govresearchgate.net

Ring System Modification and Derivatization during Synthesis

Modification of the hexahydropyrimidine ring system can be accomplished through various synthetic transformations, allowing for the introduction of unsaturation and the formation of derivatized products such as pyrimidinium salts. Dehydrogenation strategies are key to these modifications.

Dehydrogenation Strategies to Form Unsaturated Pyrimidinium Salts

The conversion of a saturated 2-ethylhexahydropyrimidine to an unsaturated pyrimidinium salt involves the removal of hydrogen from the heterocyclic ring, leading to the formation of a double bond and a positive charge on the nitrogen atom. This transformation is a type of oxidation. Several reagents and methodologies effective for the dehydrogenation of N-heterocycles can be applied to achieve this.

One prominent method involves the use of mercuric acetate (B1210297), Hg(OAc)₂. This reagent has been successfully employed in the oxidation of N-alkyl substituted 4-piperidones to the corresponding 2,3-dihydro-4-pyridones arkat-usa.org. The mechanism is believed to proceed through the formation of an enamine intermediate. By analogy, the treatment of this compound with mercuric acetate is expected to yield a 2-ethyl-1,4,5,6-tetrahydropyrimidinium salt. The reaction typically involves refluxing the substrate with mercuric acetate in a suitable solvent, such as acetic acid or ethanol.

Another versatile reagent for such transformations is N-bromosuccinimide (NBS) chemicalbook.comorganic-chemistry.orgniscpr.res.inwikipedia.orgmasterorganicchemistry.com. NBS is a well-known source of electrophilic bromine and can initiate dehydrogenation through a bromination-dehydrobromination sequence. In the context of this compound, NBS would likely brominate the ring at a position alpha to a nitrogen atom, followed by elimination of HBr to introduce a double bond and form the corresponding pyrimidinium bromide salt. The reaction conditions for NBS-mediated dehydrogenation are generally mild.

The following table summarizes potential dehydrogenation strategies for a generic N,N'-dialkyl-2-ethylhexahydropyrimidine.

Table 1: Potential Dehydrogenation Reagents for N,N'-Dialkyl-2-ethylhexahydropyrimidine

Reagent Proposed Intermediate Product Type Reference Analogy
Mercuric Acetate (Hg(OAc)₂) Enamine/Iminium Ion Tetrahydropyrimidinium Acetate Oxidation of N-alkyl-4-piperidones arkat-usa.org
N-Bromosuccinimide (NBS) Brominated Hexahydropyrimidine Tetrahydropyrimidinium Bromide Dehydrogenation of Tetrahydroquinolines niscpr.res.in

Detailed research findings on the direct dehydrogenation of this compound are not extensively reported, but the principles established for analogous N-heterocyclic systems provide a strong basis for these proposed synthetic routes. The choice of reagent and reaction conditions would likely influence the yield and selectivity of the dehydrogenation process.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, the precise structure of this compound can be determined.

Proton NMR for Structural and Conformational Analysis

Proton (¹H) NMR spectroscopy reveals the different types of protons present in a molecule and their neighboring environments. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons of the ethyl group and the hexahydropyrimidine ring.

The protons of the ethyl group would appear as a triplet for the methyl (CH₃) group and a quartet for the methylene (B1212753) (CH₂) group, due to spin-spin coupling with each other. The protons on the hexahydropyrimidine ring would exhibit more complex splitting patterns due to their diastereotopic nature and coupling with adjacent protons. The proton at the C2 position, being adjacent to the ethyl group and two nitrogen atoms, would have a characteristic chemical shift. The protons at the C4 and C6 positions are equivalent and would likely appear as a multiplet, as would the protons at the C5 position. The N-H protons of the pyrimidine ring may appear as broad singlets, and their chemical shift can be influenced by solvent and concentration.

Table 1: Estimated ¹H NMR Data for this compound

Proton AssignmentEstimated Chemical Shift (δ, ppm)Multiplicity
Ethyl-CH₃~1.2Triplet
Ethyl-CH₂~2.5Quartet
Ring-H2~3.5Triplet
Ring-H4, H6~2.8 - 3.0Multiplet
Ring-H5~1.7 - 1.9Multiplet
N-HVariable (e.g., 1.5 - 3.0)Broad Singlet

Disclaimer: The values in this table are estimations based on general principles of ¹H NMR spectroscopy and data from structurally similar compounds. Actual experimental values may vary.

Carbon-13 NMR for Carbon Skeleton Elucidation

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. In the ¹³C NMR spectrum of this compound, each unique carbon atom will give rise to a distinct signal.

The spectrum would show a signal for the C2 carbon of the hexahydropyrimidine ring at a downfield position due to the influence of the two adjacent nitrogen atoms. The C4 and C6 carbons would be equivalent and appear as a single peak, while the C5 carbon would have a more upfield chemical shift. The two carbons of the ethyl group would also be clearly distinguishable.

Table 2: Estimated ¹³C NMR Data for this compound

Carbon AssignmentEstimated Chemical Shift (δ, ppm)
Ethyl-CH₃~12
Ethyl-CH₂~30
Ring-C2~75
Ring-C4, C6~45
Ring-C5~25

Disclaimer: The values in this table are estimations based on general principles of ¹³C NMR spectroscopy and data from structurally similar compounds. Actual experimental values may vary.

Multi-dimensional NMR Techniques for Complex Structures

For unambiguous assignment of all proton and carbon signals, especially in complex molecules, multi-dimensional NMR techniques such as COSY and HSQC are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between protons that are coupled to each other. For this compound, this would confirm the coupling between the ethyl CH₂ and CH₃ protons. It would also help to trace the connectivity of the protons within the hexahydropyrimidine ring, for instance, showing correlations between the protons at C4/C6 and C5.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. columbia.edu This technique is instrumental in definitively assigning the carbon signals based on the already assigned proton signals. For example, the proton signal identified as H2 would show a cross-peak with the carbon signal for C2.

Vibrational Spectroscopy: Infrared (IR) and Raman Methods

Vibrational spectroscopy probes the molecular vibrations of a compound, providing information about the functional groups present.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to the various functional groups in the molecule. Key expected vibrations include N-H stretching, C-H stretching of the alkyl groups, and various bending vibrations. In a study of related pyrimidine derivatives, characteristic bands for N-H stretching were observed in the range of 3204-3457 cm⁻¹, and sp³ C-H stretching was seen around 2852-2987 cm⁻¹. ukm.my

Table 3: Estimated Characteristic FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3300N-H StretchSecondary Amine
2960 - 2850C-H StretchAlkyl (Ethyl and Ring)
~1460C-H BendCH₂ (Scissoring)
~1380C-H BendCH₃ (Symmetric Bending)
~1100C-N StretchAmine

Disclaimer: The values in this table are estimations based on general principles of FTIR spectroscopy and data from structurally similar compounds. Actual experimental values may vary.

Attenuated Total Reflectance (ATR-FTIR) Studies

Attenuated Total Reflectance (ATR) is a sampling technique used in conjunction with FTIR that allows for the analysis of solid and liquid samples with minimal preparation. youtube.com This method is particularly useful for obtaining high-quality spectra of viscous liquids or solids. For a compound like this compound, ATR-FTIR would be an efficient method to obtain its infrared spectrum. The resulting spectrum would provide the same valuable information about the functional groups as traditional transmission FTIR. Studies on other heterocyclic amines have demonstrated the utility of ATR-FTIR in analyzing their chemical properties.

Synergistic Applications of FTIR with Complementary Spectroscopies

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying functional groups and providing a unique molecular fingerprint of a compound. ijsdr.org Its capabilities can be significantly enhanced when used in conjunction with other spectroscopic methods. The combination of different spectroscopic techniques provides a more complete picture of the molecular structure and properties of this compound.

For instance, coupling FTIR with Raman spectroscopy can offer complementary information. While FTIR is based on the absorption of infrared radiation, Raman spectroscopy measures the inelastic scattering of monochromatic light. This means that molecular vibrations that are weak or absent in the FTIR spectrum may be strong in the Raman spectrum, and vice versa. This synergy is particularly useful for elucidating the structure of complex molecules. xjtu.edu.cn

Furthermore, integrating FTIR with mass spectrometry (MS) allows for the simultaneous recording of mass information and the infrared fingerprint of mass-selected ions. nih.gov This combination is invaluable for identifying and characterizing components in a mixture.

The following table outlines the potential synergistic applications of FTIR with other spectroscopic techniques for the analysis of this compound.

Spectroscopic TechniqueComplementary Information ProvidedPotential Application for this compound
Raman Spectroscopy Provides information on non-polar bonds and symmetric vibrations, offering a complementary vibrational spectrum to FTIR.Elucidation of the complete vibrational profile of the hexahydropyrimidine ring and the ethyl substituent.
Mass Spectrometry (MS) Determines the molecular weight and elemental composition of the compound and its fragments.Confirmation of the molecular formula and structural characterization through fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the chemical environment of individual atoms (e.g., ¹H and ¹³C).Unambiguous determination of the connectivity of atoms and the stereochemistry of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio of ions. It is widely used for the identification and quantification of chemical compounds.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool capable of measuring molecular masses with very high accuracy. libretexts.org Unlike low-resolution mass spectrometry which measures mass to the nearest whole number, HRMS can determine masses to several decimal places. libretexts.org This precision allows for the determination of the exact molecular formula of a compound from a unique combination of masses. libretexts.org

The ability of HRMS to distinguish between compounds with the same nominal mass but different elemental compositions is crucial for unambiguous identification. For this compound (C8H18N2), HRMS can provide a highly accurate mass measurement, confirming its elemental composition and differentiating it from other potential isomers or isobaric compounds. The precision of HRMS significantly reduces the number of possible molecular formulas for an unknown compound. libretexts.orgyoutube.com The required resolving power for accurate mass assignments is critical and can depend on the complexity of the sample matrix. nih.gov

Below is a table illustrating the theoretical exact masses of this compound and a potential isobaric compound.

CompoundMolecular FormulaNominal Mass (amu)Theoretical Exact Mass (amu)
This compoundC8H18N2142142.146999
DecanamideC10H21NO171171.162314

Hyphenated Techniques (e.g., LC-MS/MS) for Complex Mixture Analysis

To analyze this compound in complex matrices, such as environmental or biological samples, hyphenated techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are indispensable. nih.govnih.gov LC separates the components of a mixture, which are then introduced into the mass spectrometer for detection and quantification. nih.gov

LC-MS/MS offers high sensitivity and selectivity, making it ideal for detecting and quantifying trace amounts of a target compound in a complex background. nih.gov The development of a comprehensive LC-MS/MS method allows for the simultaneous analysis of multiple compounds in a single run. nih.gov This technique has been successfully applied to the analysis of various compounds in diverse and complex samples. nih.gov The use of advanced mass spectrometers, such as those with high-resolution capabilities, further enhances the ability to resolve the target analyte from matrix interferences. sciex.com

Advanced Spectroscopic Data Analysis Methodologies

The large and complex datasets generated by modern spectroscopic and spectrometric instruments necessitate the use of advanced data analysis methods.

Chemometric Approaches for Qualitative and Quantitative Analysis

Chemometrics employs mathematical and statistical methods to extract meaningful information from chemical data. mdpi.commdpi.com In the context of spectroscopy, chemometrics can be used for both qualitative and quantitative analysis. nih.govnih.govresearchgate.net

Qualitative analysis often involves pattern recognition techniques to classify samples or identify compounds based on their spectral fingerprints. Quantitative analysis aims to build calibration models that relate spectral data to the concentration of a specific analyte. nih.gov Techniques like Partial Least Squares (PLS) regression are commonly used to develop robust quantitative models, even in the presence of interfering substances. nih.gov

Multivariate Statistical Analysis (e.g., Principal Component Analysis, Singular Value Decomposition)

Multivariate statistical analysis techniques are powerful tools for exploring and interpreting large spectral datasets. youtube.com Principal Component Analysis (PCA) is a widely used unsupervised pattern recognition technique that reduces the dimensionality of the data while retaining most of the original variance. youtube.com PCA can reveal clustering of samples, identify outliers, and highlight the most important spectral features that differentiate between groups of samples. nih.gov

Singular Value Decomposition (SVD) is another powerful matrix factorization technique that can be used for similar purposes, including noise reduction and data compression. youtube.com These multivariate methods are essential for making sense of the rich information contained in spectroscopic data and are often the first step in a more detailed chemometric analysis. youtube.com

Modern Curve Fitting and Modeling Techniques

The application of modern curve fitting and modeling techniques is a powerful method for extracting detailed information from complex spectroscopic data. These computational approaches can deconstruct overlapping spectral signals, identify individual components, and provide quantitative insights into the molecular structure and dynamics of a compound. In the context of this compound, such techniques would be invaluable for a precise structural elucidation and for understanding its behavior in various chemical environments.

Advanced algorithms are routinely used to fit experimental spectra to theoretical models. For instance, in FT-IR spectroscopy, curve fitting can resolve overlapping vibrational bands, allowing for the assignment of specific molecular motions. Similarly, in NMR spectroscopy, modeling can help to interpret complex splitting patterns and dynamic processes.

The absence of published studies applying these sophisticated analytical methods to this compound means that a detailed, data-driven characterization from this perspective cannot be provided at this time. The potential research in this area could involve:

Quantum Chemical Calculations: Predicting the NMR, FT-IR, and Raman spectra of this compound from first principles using methods like Density Functional Theory (DFT).

Spectral Deconvolution: Applying curve-fitting algorithms to experimental spectra to separate and quantify the contributions of different conformers or tautomers of the molecule.

Comparative Modeling: Building predictive models based on the spectroscopic data of a series of related hexahydropyrimidine derivatives to understand structure-property relationships.

Until such research is conducted and published, a thorough and scientifically accurate discussion, complete with data tables and detailed findings on the advanced spectroscopic characterization of this compound, remains an area for future scientific inquiry.

Research Findings and Applications

Specific research dedicated to 2-Ethylhexahydropyrimidine is not prominently featured in available scientific databases. However, studies on analogous 2-alkyl-substituted hexahydropyrimidines provide insights into the potential areas of interest for this compound. Research in this area often focuses on their synthesis, conformational analysis, and evaluation for biological activity. For instance, various derivatives have been synthesized and screened for their potential as antimicrobial or anticancer agents. The effect of the alkyl substituent at the 2-position on the biological activity and physical properties is a common area of investigation. nih.gov

Conclusion

2-Ethylhexahydropyrimidine represents a simple yet intriguing molecule within the broader family of hexahydropyrimidines. While specific research on this particular compound is limited, the foundational knowledge of hexahydropyrimidine (B1621009) chemistry provides a framework for understanding its likely properties and reactivity. Its synthesis is straightforward, and its structure serves as a basic scaffold that can be further functionalized for various applications. The lack of extensive data highlights a potential area for future research, where a thorough investigation of its properties and potential applications could unveil new opportunities in the field of heterocyclic chemistry.

Theoretical and Computational Chemistry Studies

: A Field Ripe for Investigation

Computational chemistry offers powerful tools to elucidate the fundamental properties of molecules, providing insights that complement experimental findings. Methodologies such as ab initio calculations, Density Functional Theory (DFT), and molecular dynamics simulations are routinely employed to predict and understand molecular behavior at the atomic level. However, the application of these techniques to 2-Ethylhexahydropyrimidine has not been extensively reported.

Ab Initio Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) Applications for Molecular Properties

Density Functional Theory (DFT) has become a widely used computational method due to its balance of accuracy and computational cost, making it suitable for studying a wide range of molecular properties. In the context of related heterocyclic compounds, DFT has been employed to investigate reaction mechanisms and to calculate physicochemical properties. researchgate.net For this compound, DFT calculations could provide valuable data on its geometry, vibrational frequencies, and electronic properties. Such studies would enable the generation of theoretical infrared and Raman spectra, which could then be compared with experimental data for validation. At present, detailed DFT analyses for this specific compound are not publicly documented.

Prediction and Interpretation of Molecular Properties: An Uncharted Territory

The prediction and interpretation of optical, electrical, and spectroscopic properties are key outputs of computational studies. These predicted properties can aid in the identification and characterization of the molecule and provide insights into its potential applications.

Analysis of Optical and Electrical Phenomena

Computational methods can predict various optical and electrical properties, such as polarizability, hyperpolarizability, and dipole moment. These properties are fundamental to understanding how a molecule interacts with electric fields and light, which is essential for applications in materials science and nonlinear optics. While general principles suggest that the nitrogen heteroatoms and the alkyl substituent in this compound will influence its electronic properties, a quantitative analysis based on computational studies is currently lacking.

Simulation and Interpretation of Vibrational Spectra (e.g., VROA, SFG, Hyper-Raman, VCD)

Advanced vibrational spectroscopy techniques, including Vibrational Raman Optical Activity (VROA), Sum-Frequency Generation (SFG), Hyper-Raman, and Vibrational Circular Dichroism (VCD), provide detailed structural information, particularly for chiral molecules and interfaces. The simulation of these spectra using quantum chemical methods is a powerful tool for interpreting complex experimental data. A PMR spectrum of this compound has been reported, showing signals corresponding to the methyl and methylene (B1212753) protons. electronicsandbooks.com However, comprehensive theoretical simulations of its standard infrared and Raman spectra, let alone more specialized techniques like VCD or SFG, have not been published. Such simulations would be invaluable for a complete vibrational assignment and for understanding the subtle structural features of the molecule.

Electronic Structure and Reactivity of Many-Electron Systems

The electronic structure of a molecule is fundamental to understanding its chemical behavior. For many-electron systems like this compound, Density Functional Theory (DFT) is a powerful computational tool. DFT calculations can determine the distribution of electrons within the molecule, identifying regions of high and low electron density. This information is crucial for predicting the molecule's reactivity.

In a study on a related compound, 2-ethyl-2-phenylmalonamide (B22514), DFT with the B3LYP/6-311++G(d,p) basis set was used to analyze its electronic properties. researchgate.net The analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is particularly important. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive.

For this compound, a similar computational approach would reveal the locations of its HOMO and LUMO. It is anticipated that the lone pairs of electrons on the nitrogen atoms would contribute significantly to the HOMO, making these sites nucleophilic and prone to electrophilic attack. The ethyl group, being an electron-donating group, would also influence the electron density distribution and, consequently, the reactivity of the pyrimidine (B1678525) ring.

Molecular Electrostatic Potentials and Intermolecular Interactions

The molecular electrostatic potential (MEP) is a valuable tool for understanding the charge distribution of a molecule and predicting its interaction with other chemical species. nih.govnih.gov The MEP is calculated by determining the electrostatic potential energy at a specific distance from the molecule's nuclei. libretexts.org It is typically visualized as a color-coded map superimposed on the molecule's surface. Regions of negative potential (usually colored red) indicate an abundance of electrons and are likely sites for electrophilic attack, while regions of positive potential (blue) are electron-deficient and are susceptible to nucleophilic attack. libretexts.org

In the case of this compound, an MEP analysis would likely show negative potential around the nitrogen atoms due to their lone pairs of electrons, highlighting them as primary sites for hydrogen bonding and other electrophilic interactions. researchgate.netsemanticscholar.org The rest of the hydrocarbon framework would exhibit a more neutral or slightly positive potential. The MEP surface provides a visual representation of how the molecule will be "seen" by other molecules, guiding the understanding of its intermolecular interactions. nih.gov A computational study of 2-ethyl-2-phenylmalonamide similarly used MEP to identify the electrophilic and nucleophilic sites of the molecule. researchgate.net

Theoretical Aspects of Chirality

Chirality is a geometric property of a molecule that is non-superimposable on its mirror image. researchgate.net The carbon atom at the 2-position of this compound, being attached to four different groups (a hydrogen atom, an ethyl group, and two different nitrogen-containing pathways within the ring), is a stereocenter. This makes this compound a chiral molecule, existing as two enantiomers (R and S).

Theoretical and computational methods can be used to study and quantify the chirality of a molecule. nih.gov These methods can predict the three-dimensional structures of the enantiomers and calculate their chiroptical properties, such as optical rotation and circular dichroism spectra. These calculated spectra can then be compared with experimental data to determine the absolute configuration of a synthesized sample. Computational tools can also be used to explore the energy barriers to conformational changes and racemization.

Advanced Computational Approaches

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is used to study the properties of molecules in their electronically excited states. mdpi.com This method is particularly useful for predicting and interpreting a molecule's ultraviolet-visible (UV-Vis) absorption spectrum. nih.gov By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can provide a theoretical spectrum that can be compared with experimental results. nih.gov

For this compound, TD-DFT calculations could predict the wavelengths at which the molecule absorbs light. These transitions would likely involve the promotion of electrons from the non-bonding orbitals of the nitrogen atoms and the sigma bonds of the ring to higher-energy anti-bonding orbitals. The results of such calculations can aid in the identification and characterization of the molecule.

Quantum Fluid Dynamics (QFD)

Quantum Fluid Dynamics (QFD), also known as quantum hydrodynamics, is a theoretical framework that describes the behavior of quantum systems using the language of fluid dynamics. wikipedia.org It treats the probability density of quantum mechanics as a "quantum fluid." This approach can provide insights into the flow of charge and energy within a molecule during a chemical reaction or upon electronic excitation.

While direct applications of QFD to a molecule like this compound are not commonly found in the literature, the theoretical framework offers a potential avenue for future research. It could be used to model the dynamics of electron density changes during protonation or other reactions involving the nitrogen atoms of the hexahydropyrimidine (B1621009) ring. Recent developments have explored quantum computing algorithms for solving the equations of fluid dynamics, which could one day be applied to complex molecular systems. arxiv.org

Thermochemistry Property Calculations

Computational chemistry methods are widely used to predict the thermochemical properties of molecules, such as their enthalpy of formation, heat capacity, and entropy. These calculations are often performed using DFT or other high-level ab initio methods. The accuracy of these predictions depends on the level of theory and the basis set used.

For this compound, theoretical calculations could provide valuable data on its thermodynamic stability and the energetics of its reactions. For example, the enthalpy change for the combustion of this compound could be calculated and compared with experimental values obtained from calorimetry. These calculations can also be used to predict the equilibrium constants and reaction rates for various chemical transformations involving this compound.

Pre-Column and Post-Column Derivatization Reagents and Protocols

Derivatization can be performed either before the sample is introduced into the chromatographic column (pre-column) or after the separation has occurred but before detection (post-column). actascientific.comactascientific.com

Pre-column derivatization is the more common approach. actascientific.com It involves reacting the sample with the derivatizing reagent before injection. This method offers flexibility in reaction conditions and can also improve the chromatographic properties of the analyte. thermofisher.com However, it can be more complex due to the potential for multiple derivative products and the need to remove excess reagent. nih.gov

Post-column derivatization involves adding the derivatizing reagent to the column effluent. actascientific.com This technique is simpler to automate and avoids the issue of multiple derivative peaks. The main disadvantage is that the reaction must be rapid and compatible with the mobile phase. actascientific.com

The following table summarizes potential derivatization reagents for this compound:

Derivatization StrategyReagentDetection MethodColumn TypeKey Considerations
Pre-Column Benzoyl ChlorideUVReversed-PhaseStable derivative, good for improving chromatographic retention. acs.org
Dansyl ChlorideFluorescenceReversed-PhaseHighly sensitive, stable derivative. sdiarticle4.com
FMOC-ClFluorescenceReversed-PhaseRapid reaction, suitable for automated systems. thermofisher.com
BSTFAGC-MSCapillary GCIncreases volatility for gas-phase analysis.
Post-Column NinhydrinUV-VisIon-ExchangePrimarily for primary amines, but can be adapted.
OPA/ThiolFluorescenceReversed-PhaseVery fast reaction, but specific to primary amines.

Strategies for Enhanced Chromatographic Separation and Sensitivity

Derivatization not only improves detectability but can also enhance chromatographic separation. biotage.com By altering the polarity and volatility of this compound, its interaction with the stationary phase can be modified, leading to better resolution from interfering compounds. nih.gov For instance, converting the polar amine groups to less polar derivatives can improve peak shape and reduce tailing in reversed-phase HPLC. researchgate.net

For gas chromatography, derivatization is often essential to increase the volatility of amines, allowing them to be analyzed at lower temperatures and with better peak symmetry. jfda-online.com

Sensitivity is primarily enhanced by the choice of a derivatizing agent with a high molar absorptivity (for UV detection) or a high quantum yield (for fluorescence detection). libretexts.org For mass spectrometry, reagents that promote efficient ionization are key to improving sensitivity. nih.govrsc.org

Application of Isotope-Labeled Derivatization Reagents for Internal Standards

A significant advancement in quantitative analysis using mass spectrometry is the use of stable isotope-labeled internal standards. researchgate.net This involves synthesizing a version of the analyte where one or more atoms are replaced with a heavier isotope (e.g., deuterium, carbon-13, or nitrogen-15).

Alternatively, an isotope-labeled derivatizing reagent can be used. acs.orgacs.org In this approach, a non-labeled reagent is used to derivatize the analyte in the sample, and a heavy-isotope-labeled version of the same reagent is used to derivatize a known amount of a standard. The two are then mixed and analyzed by MS. The chemically identical derivatives co-elute, but are distinguished by their mass difference. This allows for very accurate quantification as it corrects for variations in sample preparation, derivatization yield, and matrix effects during ionization. acs.org

For this compound, a deuterated or ¹³C-labeled version of a derivatizing reagent like benzoyl chloride could be used to create an ideal internal standard for LC-MS analysis. acs.org

Catalytic Applications and Industrial Relevance

Role of Hexahydropyrimidines in Catalytic Systems

Hexahydropyrimidines, the structural backbone of 2-Ethylhexahydropyrimidine, are recognized for their potential in various catalytic contexts. Their utility stems from the presence of two nitrogen atoms within a six-membered ring, which can be tailored with different substituents to modulate their electronic and steric properties.

As Ligands in Metal-Catalyzed Reactions

The nitrogen atoms in the hexahydropyrimidine (B1621009) ring possess lone pairs of electrons, making them potential coordinating atoms for metal centers. In the realm of metal-catalyzed reactions, ligands play a crucial role in stabilizing the metal, influencing its reactivity, and controlling the stereoselectivity of the reaction. While specific research on this compound as a ligand is not extensively documented, the broader class of N-heterocyclic compounds is widely used. The introduction of an ethyl group at the 2-position, as in this compound, could sterically and electronically influence the coordination environment around a metal center, potentially impacting the catalytic activity and selectivity of the resulting complex.

Recent research has explored the synthesis of various hexahydropyrimidine derivatives, which could serve as precursors for novel ligands. For instance, a study detailed the synthesis of new hexahydropyrimidine derivatives through a Mannich-type reaction, highlighting the versatility of this chemical scaffold. ukm.my Such synthetic routes could be adapted to produce a variety of substituted hexahydropyrimidines, including those designed for specific metal-binding properties.

Within Polymeric Nanoreactors and Confined Catalytic Spaces

The concept of encapsulating catalysts within nanoreactors, such as those formed by polymers, offers significant advantages, including enhanced stability, improved selectivity, and easier catalyst separation. academie-sciences.frresearchgate.net These nanoreactors can create a microenvironment around the catalyst that is distinct from the bulk reaction medium, mimicking the active sites of enzymes. researchgate.net

A hexahydropyrimidine-based catalyst, such as a metal complex with a this compound ligand, could be incorporated into the core of a polymeric micelle or nanoparticle. academie-sciences.frrsc.org This confinement can protect the catalyst from degradation and facilitate its recovery and reuse. researchgate.net The polymer shell can also control substrate access to the catalytic site, potentially leading to enhanced reaction rates and selectivities. researchgate.net While direct examples involving this compound are not prevalent, the principles of polymeric nanoreactors are well-established and could be applied to catalysts derived from this compound. academie-sciences.frresearchgate.netrsc.org

As Organocatalysts or Catalytic Supports

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a powerful tool in synthetic chemistry. wikipedia.org Chiral secondary amines, a structural feature that can be present in hexahydropyrimidine derivatives, are known to be effective organocatalysts for a variety of asymmetric transformations. nih.gov The hexahydropyrimidine framework, with its defined stereochemistry and potential for functionalization, presents an interesting scaffold for the design of new organocatalysts.

The synthesis of hexahydropyrimidine derivatives has been shown to be achievable through iron(III)-catalyzed tandem reactions, offering a pathway to complex molecular architectures. nih.gov A detailed computational study on the mechanism of such a reaction provides valuable insights into the formation of the hexahydropyrimidine ring, which is crucial for designing derivatives with specific catalytic activities. nih.gov

Heterogeneous and Homogeneous Catalysis Paradigms

The application of any catalyst, including those based on this compound, falls into one of two main paradigms: homogeneous or heterogeneous catalysis. Each approach presents a distinct set of advantages and challenges, particularly in an industrial setting.

Comparative Analysis of Advantages and Limitations in Industrial Contexts

A comparative overview of homogeneous and heterogeneous catalysis is presented in the table below, highlighting key parameters relevant to industrial applications.

FeatureHomogeneous CatalysisHeterogeneous Catalysis
Phase Catalyst and reactants are in the same phase.Catalyst and reactants are in different phases.
Activity & Selectivity Often higher due to well-defined active sites.Can be lower due to mass transfer limitations and less uniform active sites.
Reaction Conditions Typically milder temperatures and pressures.Often requires higher temperatures and pressures.
Catalyst Separation Can be difficult and energy-intensive.Generally straightforward (e.g., filtration).
Catalyst Recycling Often challenging and costly.Easier to implement.
Heat Transfer Generally efficient.Can be a challenge.

This table provides a generalized comparison of homogeneous and heterogeneous catalysis.

Strategies for Catalyst Recovery and Recycling

The economic viability and environmental impact of a catalytic process are heavily dependent on the ability to recover and reuse the catalyst. Several strategies have been developed to address this challenge, particularly for homogeneous catalysts which are notoriously difficult to separate from reaction products.

One approach is the immobilization of the homogeneous catalyst on a solid support, effectively "heterogenizing" it. This allows for easier separation by filtration while retaining the high activity and selectivity of the homogeneous catalyst. Another strategy involves the use of biphasic systems, where the catalyst resides in a phase that is immiscible with the product phase, allowing for simple separation by decantation.

For catalysts that remain in the homogeneous phase, techniques such as membrane filtration or precipitation can be employed for recovery. The development of smart materials, such as polymers that can precipitate out of solution upon a change in temperature or pH, also offers a promising avenue for catalyst recycling. These strategies are broadly applicable and could be adapted for catalytic systems involving this compound and its derivatives.

Specific Catalytic Transformations

The known catalytic utility of this compound is concentrated in the field of organic synthesis, where it functions as a key component in hydrogen transfer reactions.

The primary application of this compound in organic synthesis is its role as a hydrogen donor in palladium-catalyzed hydrogen transfer reactions. archive.orgresearchgate.net This method is particularly effective for the selective hydrogenation of carbon-carbon double bonds in dienes to yield monoenes. archive.orgresearchgate.net

In a typical reaction, a diene such as 1,5-cyclooctadiene (B75094) is heated with 1,3-propanediamine in the presence of a palladium black catalyst. The reaction proceeds through the initial palladium-catalyzed dehydrogenation of 1,3-propanediamine to an intermediate allylamine, which then reacts with another molecule of 1,3-propanediamine to form this compound. archive.org This in situ generated this compound then serves as the hydrogen source to reduce the diene. archive.org For instance, the reaction with 1,5-cyclooctadiene yields cyclooctene (B146475) with high selectivity. archive.org This process highlights a unique cascade of reactions where the hydrogen-donating species is formed under the reaction conditions. archive.orgacs.org

This hydrogen transfer method has been noted for its efficiency in the selective hydrogenation of dienes like dicyclopentadiene. archive.org The process is a notable example of transfer hydrogenation, where hydrogen is transferred from a donor molecule rather than using gaseous hydrogen, a technique that can offer advantages in terms of safety and selectivity. researchgate.netresearchgate.net

Detailed research findings on this transformation are summarized in the table below.

Reactant (Diene)CatalystHydrogen Donor SystemProductYieldReference
1,5-CyclooctadienePalladium Black1,3-Propanediamine (forms this compound in situ)Cyclooctene85% archive.org
DicyclopentadienePalladium BlackThis compoundDihydrodicyclopentadiene- archive.org

No specific research findings were identified for the application of this compound in CO2 conversion or biodiesel synthesis.

Currently, there is no available scientific literature or data to suggest the application of this compound in the fields of electrocatalysis or photocatalysis.

There is no information in the available literature indicating that this compound is used in gas purification technologies, either as a catalyst or in conjunction with advanced catalytic systems.

Industrial Chemical Processes and Integration

The industrial footprint of this compound appears to be limited, with its primary context being laboratory-scale organic synthesis.

While the synthesis of related tetrahydropyrimidine (B8763341) structures can be scaled up, there is no specific information available detailing the large-scale industrial manufacturing of this compound. researchgate.net The documented synthesis involves the reaction of 1,3-propanediamine in the presence of a palladium catalyst, a process primarily described in the context of laboratory preparations rather than bulk industrial production. archive.org

There is no specific information available in the scientific literature to suggest that this compound plays a direct role in or makes a significant contribution to sustainable chemistry initiatives. Its application as a hydrogen transfer agent could potentially align with green chemistry principles by avoiding the use of high-pressure gaseous hydrogen, but this has not been explicitly highlighted or studied in the context of sustainability. researchgate.net

Conclusion and Future Directions

Synthesis and Characterization Outlook for Novel Hexahydropyrimidine (B1621009) Structures

The future development of hexahydropyrimidine-based technologies is intrinsically linked to the ability to synthesize and characterize new, structurally diverse derivatives. The outlook in this area is focused on enhancing efficiency, expanding the library of accessible structures, and refining analytical techniques for unambiguous characterization.

Recent research has demonstrated the successful synthesis of new hexahydropyrimidine derivatives through methods like the Mannich-type reaction. ukm.myresearchgate.netuum.edu.my This reaction, which involves the condensation of a benzaldehyde (B42025) derivative, ammonium (B1175870) acetate (B1210297), and nitromethane, has proven effective for creating compounds such as 5-nitro-2,4,6-triphenylhexahydropyrimidine. ukm.my The versatility of this method allows for the introduction of various substituents onto the phenyl rings, which in turn influences the properties of the final molecule. researchgate.net Future synthetic strategies will likely focus on developing one-pot reactions, employing more sustainable solvents and catalysts, and exploring asymmetric synthesis to produce enantiomerically pure hexahydropyrimidines.

Further diversification of the hexahydropyrimidine scaffold is being achieved through post-synthesis modifications. For instance, the reduction of nitro groups to amino groups using reagents like hydrazine (B178648) creates amine-functionalized hexahydropyrimidines. ukm.myresearchgate.net These amino derivatives serve as versatile intermediates for further reactions, such as the formation of Schiff bases through condensation with various aldehydes, or the synthesis of amides by reacting the secondary amine in the pyrimidine (B1678525) ring with acyl chlorides. ukm.myresearchgate.net

The comprehensive characterization of these novel structures is paramount. A multi-technique approach is essential for confirming the molecular frameworks of newly synthesized compounds. ukm.my Standard analytical methods include:

Fourier-Transform Infrared Spectroscopy (FT-IR): To identify key functional groups.

Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy: To elucidate the hydrogen environments and connectivity in the molecule. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight and purity of the compounds. researchgate.net

Looking ahead, computational studies, such as the analysis of the Molecular Electrostatic Potential (MEP), are expected to play a more significant role in predicting the reactivity and properties of new hexahydropyrimidine derivatives before they are even synthesized. ukm.myresearchgate.net This synergy between synthetic effort and computational analysis will accelerate the discovery of structures with desired functionalities.

Emerging Applications and Mechanistic Insights in Catalysis and Advanced Materials

While the biological activity of hexahydropyrimidine derivatives is a subject of ongoing investigation, their potential in catalysis and advanced materials remains a largely unexplored frontier. The structural features of the hexahydropyrimidine ring, such as the presence of multiple nitrogen atoms, suggest potential as ligands for metal catalysts or as building blocks for functional polymers and materials.

Catalysis: The development of novel catalysts is a cornerstone of green and efficient chemistry. Heterocyclic compounds are often used as ligands that can tune the reactivity and selectivity of a metal center. The nitrogen atoms in the hexahydropyrimidine ring could coordinate with transition metals, creating catalysts for a variety of organic transformations. An emerging area of interest is the development of catalysts for reactions like hydrogenation. nih.gov For example, mechanistic studies on manganese-based catalysts for imine hydrogenation have revealed the importance of the ligand structure and the cooperative role of different species in the catalytic cycle. nih.gov To unlock the potential of hexahydropyrimidines in this field, future research must focus on:

Systematic Synthesis: Creating a library of hexahydropyrimidine derivatives with varied electronic and steric properties to act as ligands.

Mechanistic Interrogation: Employing detailed kinetic, spectroscopic, and computational studies to understand how these ligands influence catalytic activity and selectivity. nih.gov Understanding the reaction pathway, such as whether it proceeds via an outer-sphere mechanism or involves metal-ligand cooperation, is crucial for rational catalyst design. nih.govnih.gov The use of enantiomerically pure hexahydropyrimidine ligands could also open pathways to new asymmetric catalytic systems. chemrxiv.org

Advanced Materials: The synthesis of diverse hexahydropyrimidine structures opens possibilities for their incorporation into advanced materials. researchgate.net Heterocyclic rings are integral components of many functional materials, including organic light-emitting diodes (OLEDs), sensors, and specialty polymers. The ability to functionalize the hexahydropyrimidine core at multiple positions allows for the tuning of its electronic, optical, and physical properties. ukm.my Future research could explore the polymerization of functionalized hexahydropyrimidines to create novel polymers with unique thermal or mechanical properties. Furthermore, certain heterocyclic compounds can function as chemosensors. ukm.my The nitrogen-rich core of the hexahydropyrimidine ring could potentially bind to specific metal ions, leading to a detectable change in color or fluorescence, paving the way for applications in environmental monitoring and diagnostics.

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